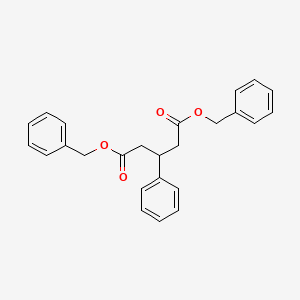![molecular formula C15H13ClFNO4S B3966735 4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine](/img/structure/B3966735.png)
4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine
Vue d'ensemble
Description
4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine, also known as CFSP or Compound 1, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. CFSP is a member of the sulfonyl-containing amino acid family, which has been extensively studied due to its various biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine is complex and involves multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, this compound has been found to modulate the activity of ion channels and receptors in the nervous system, leading to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to decrease cell proliferation and induce apoptosis through the inhibition of COX-2 and MMPs. In inflammation studies, this compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative disorder research, this compound has been found to protect neurons from oxidative stress and prevent neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine is its high purity level, which allows for accurate and reproducible results in lab experiments. This compound is also stable under various conditions, making it suitable for long-term studies. However, this compound has limited solubility in water, which can make it challenging to administer in vivo. Additionally, the mechanism of action of this compound is complex, and further research is needed to fully understand its effects.
Orientations Futures
For 4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine research include the development of this compound derivatives, investigating its use in combination with other therapeutic agents, and further understanding of its mechanism of action.
Applications De Recherche Scientifique
4-chloro-N-[(4-fluorophenyl)sulfonyl]phenylalanine has been investigated for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and alleviate inflammation. In neurodegenerative disorder research, this compound has been found to protect neurons from oxidative stress and prevent neuroinflammation.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c16-11-3-1-10(2-4-11)9-14(15(19)20)18-23(21,22)13-7-5-12(17)6-8-13/h1-8,14,18H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYNLJVCQLSYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(dimethylamino)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3966663.png)
![2-(1-pyrrolidinyl)bicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B3966667.png)
![3-[(benzylamino)sulfonyl]-4-bromo-N-(2-nitrophenyl)benzamide](/img/structure/B3966703.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3966710.png)
![(1-{3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanoyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B3966715.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3966724.png)
![5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966730.png)

![2-({[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B3966742.png)


![6-amino-4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966763.png)
